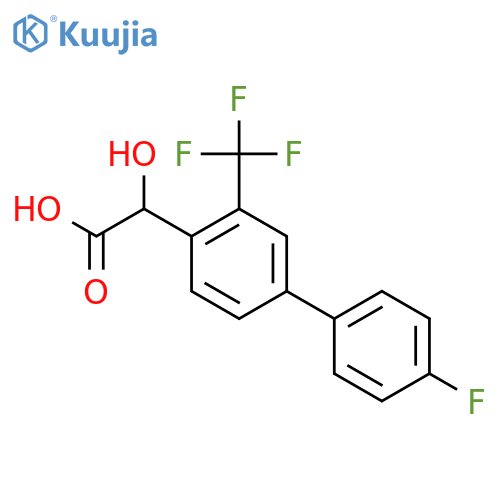

Cas no 1214361-18-8 (2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid)

1214361-18-8 structure

商品名:2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid

CAS番号:1214361-18-8

MF:C15H10F4O3

メガワット:314.231718540192

CID:4998417

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid

-

- インチ: 1S/C15H10F4O3/c16-10-4-1-8(2-5-10)9-3-6-11(13(20)14(21)22)12(7-9)15(17,18)19/h1-7,13,20H,(H,21,22)

- InChIKey: BPHFTKYDPMZWFK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C2C=CC(=CC=2)F)C=CC=1C(C(=O)O)O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 391

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 57.5

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011002271-500mg |

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid |

1214361-18-8 | 97% | 500mg |

$823.15 | 2023-09-04 | |

| Alichem | A011002271-1g |

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid |

1214361-18-8 | 97% | 1g |

$1549.60 | 2023-09-04 | |

| Alichem | A011002271-250mg |

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid |

1214361-18-8 | 97% | 250mg |

$470.40 | 2023-09-04 |

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1214361-18-8 (2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量